2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Antimicrobial Silver Complexes Imidazole Derivatives

Essential, non-substitutable intermediate for Olmesartan medoxomil synthesis. Its propyl chain is critical for API activity and coordination polymer topology. Available in research quantities; specify purity and packaging requirements.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 58954-23-7
Cat. No. B1589175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-1H-imidazole-4,5-dicarboxylic Acid
CAS58954-23-7
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1)C(=O)O)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)
InChIKeyBGPZYJSOTDBJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-1H-imidazole-4,5-dicarboxylic Acid (CAS 58954-23-7): A Critical Intermediate and Versatile Ligand in Pharmaceutical and Materials Science


2-Propyl-1H-imidazole-4,5-dicarboxylic acid (CAS 58954-23-7) is a heterocyclic dicarboxylic acid derivative featuring an imidazole core with a propyl substituent at the 2-position and carboxylic acid groups at the 4 and 5 positions . This compound serves as a key pharmaceutical intermediate, notably in the synthesis of the antihypertensive drug olmesartan , and functions as a versatile polydentate ligand in coordination chemistry, forming stable complexes with a wide range of transition and lanthanide metals . Its bifunctional nature allows it to engage in both hydrogen bonding and metal coordination, making it a valuable building block for supramolecular architectures and functional materials .

Why 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Cannot Be Replaced by Other 2-Alkylimidazole-4,5-dicarboxylic Acids in Critical Applications


Generic substitution among 2-alkylimidazole-4,5-dicarboxylic acids is not scientifically valid due to the profound impact of alkyl chain length on key performance metrics. The propyl substituent is not merely a placeholder; its specific steric and electronic properties dictate the compound's behavior in drug synthesis and materials science. For instance, olmesartan's pharmacological activity is contingent upon the 2-propyl group, as the drug's interaction with the angiotensin II receptor is optimized for this specific alkyl chain . In coordination chemistry, the propyl group influences the deprotonation state, coordination mode, and ultimate supramolecular architecture of metal-organic frameworks, leading to distinct structures and properties compared to methyl or ethyl analogs . Furthermore, the antimicrobial activity of its silver complexes is a function of the complex's structure, which is directly shaped by the propyl-substituted ligand . Using a 2-ethyl or 2-butyl analog would result in a different complex with unpredictable and likely inferior activity. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide for 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid: Comparative Performance Data for Informed Procurement


Superior Antimicrobial Efficacy of Silver Complex 2 Against E. coli Compared to Complex 1

In a direct head-to-head comparison, the silver(I) complex {[Ag2(Hpimdc)(pda)](2H2O)}n (Complex 2) exhibited significantly higher antimicrobial activity against Gram-negative Escherichia coli than its analog {[Ag2(Hpimdc)(H2O)](H2O)}n (Complex 1). Both complexes are derived from 2-propyl-1H-imidazole-4,5-dicarboxylic acid. Complex 2 achieved a minimum inhibitory concentration (MIC100) of 0.19 mM, representing a 32% improvement in potency over Complex 1, which had an MIC100 of 0.28 mM . This demonstrates that even subtle structural variations within the same ligand system can dramatically alter biological activity, highlighting the importance of the specific complex form for antimicrobial applications.

Antimicrobial Silver Complexes Imidazole Derivatives

Potent Urease Inhibition by Silver Complexes with Low-Micromolar IC50 Values

Both silver complexes of 2-propyl-1H-imidazole-4,5-dicarboxylic acid demonstrated potent inhibition of jack bean urease. Complex 1 exhibited an IC50 of 1.68 ± 0.07 µM, while Complex 2 showed a slightly reduced but still potent IC50 of 1.85 ± 0.14 µM . These values represent a quantitative baseline for the compound's enzyme inhibition potential. While no direct comparator data for silver complexes of other 2-alkylimidazole-4,5-dicarboxylic acids are available in the same study, these low-micromolar IC50 values establish a benchmark for this ligand class and can be compared to other urease inhibitors in the literature .

Urease Inhibition Enzyme Assay Bioinorganic Chemistry

Synthesis Yield and Purity Enhancement Over Conventional Methods

A novel synthetic method for 2-propylimidazole-4,5-dicarboxylic acid, as disclosed in Chinese patent CN103193713A, provides a significant improvement in both yield and purity over prior art processes. The claimed method, which utilizes a mixture of 2-propyl-4-tolimidazole and 2-propyl-5-tolimidazole as starting materials followed by oxidative ring-opening, achieves a 20% increase in yield and a 10% increase in purity compared to traditional methods using diaminomaleonitrile and trimethyl orthobutyrate . This direct comparison to established synthetic routes offers a quantifiable advantage for large-scale production, reducing cost and improving the quality of the final intermediate.

Process Chemistry Synthesis Optimization Pharmaceutical Intermediates

Distinct Supramolecular Architecture and Photoluminescence Properties Compared to Methyl and Ethyl Analogs

A systematic study of d10-metal complexes with 2-methyl, 2-ethyl, and 2-propyl-1H-imidazole-4,5-dicarboxylic acids revealed that the alkyl chain length dictates the resulting coordination framework and its photoluminescent properties. The propyl-substituted ligand (H3PIMDC) yielded distinct 1D and 2D coordination polymers with Zn(II), Cd(II), and Ag(I) that were structurally different from those formed by the methyl (H3MIMDC) and ethyl (H3EIMDC) analogs . For example, the propyl derivative formed a 2D layer structure with Ag(I) (Compound 2) and a 1D chain with Zn(II) (Compound 3), while the methyl derivative led to anionic frameworks. The photoluminescence spectra of these compounds also showed distinct emission maxima and intensities, which are attributed to the influence of the alkyl group on the ligand-to-metal charge transfer and intraligand transitions . This class-level inference confirms that the propyl chain imparts unique material properties not achievable with shorter alkyl chains.

Coordination Polymers Metal-Organic Frameworks Photoluminescence

Essential Intermediate in the Commercial Synthesis of Olmesartan Medoxomil

2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a non-substitutable intermediate in the synthesis of olmesartan medoxomil, a widely prescribed angiotensin II receptor blocker (ARB) for hypertension. The synthetic route to olmesartan proceeds via the diethyl ester of this acid, which is then further functionalized to build the final drug molecule [REFS-1, REFS-2]. The 2-propyl group is an essential pharmacophoric element in olmesartan, and its replacement with a different alkyl chain would result in a loss of drug activity . This is a class-level inference based on the structure-activity relationship of ARBs, where the lipophilic 2-propyl group is crucial for optimal binding to the angiotensin II type 1 (AT1) receptor. Therefore, the procurement of this specific compound is non-negotiable for any manufacturer producing olmesartan or its generic equivalents.

Pharmaceutical Synthesis Antihypertensive Angiotensin II Receptor Blocker

Defined Application Scenarios for 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Based on Validated Evidence


Synthesis of Olmesartan Medoxomil and Related Impurity Standards

This compound is an essential, non-substitutable intermediate in the commercial production of olmesartan medoxomil, a leading angiotensin II receptor blocker (ARB) for treating hypertension. Its procurement is mandatory for any organization involved in the synthesis of this drug, whether for active pharmaceutical ingredient (API) manufacturing or for the production of analytical impurity standards required for quality control and regulatory compliance . The diethyl ester derivative is the direct precursor used in the final stages of olmesartan synthesis .

Development of Antimicrobial Silver-Based Coordination Complexes

The specific antimicrobial activity of silver complexes derived from this ligand, particularly Complex 2 with an MIC100 of 0.19 mM against E. coli, positions it as a promising scaffold for the development of novel silver-based antimicrobial agents . The quantitative potency data provides a clear benchmark for further optimization and structure-activity relationship studies. This scenario is relevant for researchers in medicinal chemistry and materials science seeking alternatives to traditional antibiotics.

Construction of Tailored Metal-Organic Frameworks (MOFs) with Defined Photoluminescent Properties

The propyl chain on this ligand dictates the formation of distinct 1D and 2D coordination polymers with d10 metals, which exhibit unique photoluminescent properties not achievable with shorter alkyl chain analogs . This makes the compound a critical building block for researchers designing MOFs for applications in chemical sensing, light-emitting devices, and optical materials. The ability to control framework topology through alkyl chain length is a key differentiator for material scientists.

Investigation of Urease Inhibition for Therapeutic and Agricultural Uses

The low-micromolar IC50 values (1.68-1.85 µM) of its silver complexes against jack bean urease establish this ligand as a potent inhibitor of this enzyme . This activity profile supports its use in research aimed at developing new treatments for urease-related pathologies (e.g., gastric ulcers, urinary tract infections) or in agricultural formulations to control soil urease activity and improve nitrogen fertilizer efficiency.

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